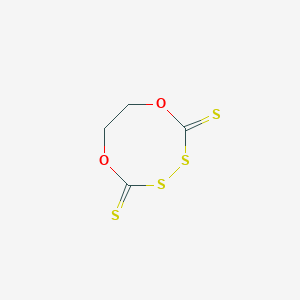

1,6,3,4-Dioxadithiocane-2,5-dithione

Description

Contextualization within Dioxadithiocane Ring Systems

The systematic naming of heterocyclic compounds is governed by the Hantzsch-Widman nomenclature system. wikipedia.orgbu.edu.eguh.edumsu.eduqmul.ac.uk This system utilizes prefixes for heteroatoms (e.g., "oxa" for oxygen, "thia" for sulfur) and suffixes to denote ring size and saturation. bu.edu.eguh.edu For an eight-membered ring, the suffix "-ocane" is used for a saturated system. bu.edu.eguh.edu Thus, the name 1,6,3,4-Dioxadithiocane-2,5-dithione specifies an eight-membered saturated ring containing two oxygen atoms at positions 1 and 6, and two sulfur atoms at positions 3 and 4, with dithione (=S) groups at positions 2 and 5.

The conformational analysis of eight-membered rings is more complex than that of their smaller six-membered counterparts due to a higher degree of flexibility and the potential for various low-energy conformations such as boat-chair, crown, and boat-boat forms. nih.goviucr.orgprinceton.edu The presence of multiple heteroatoms, as in a dioxadithiocane system, would further influence the conformational preferences due to varying bond lengths, bond angles, and electrostatic interactions.

| Ring Size | Heteroatoms | Saturation | Stem | Example Name |

|---|---|---|---|---|

| 6 | 2 x S | Saturated | -ane | 1,4-Dithiane |

| 8 | 1 x O | Saturated | -ocane | Oxocane |

| 8 | 2 x S | Saturated | -ocane | Dithiocane |

| 8 | 2 x O, 2 x S | Saturated | -ocane | Dioxadithiocane |

Significance of Dithione Functionalities in Contemporary Chemical Research

The dithione functional group, characterized by a carbon-sulfur double bond (C=S), is a key feature of this compound. Dithiones are known for their unique reactivity, which differs significantly from their oxygen analogues (ketones). They are valuable intermediates in organic synthesis and have applications in materials science.

The reactivity of dithiones includes participation in cycloaddition reactions, serving as precursors to thiocarbonyl ylides, and undergoing reactions with various nucleophiles and electrophiles. nih.govresearchgate.net Their ability to form sulfur-rich compounds makes them interesting for the development of novel materials with specific electronic and optical properties.

| Property/Reaction | Description | Significance in Research |

|---|---|---|

| Reactivity with Nucleophiles | The C=S bond is susceptible to attack by nucleophiles, leading to a variety of functional group transformations. | Useful in the synthesis of complex sulfur-containing molecules. uwindsor.caslideshare.netyoutube.com |

| Cycloaddition Reactions | Dithiones can act as dienophiles or participate in 1,3-dipolar cycloadditions. | A key method for the construction of novel heterocyclic rings. nih.gov |

| Coordination Chemistry | The sulfur atom can coordinate to metal centers, forming stable complexes. | Applications in catalysis and the development of new inorganic materials. |

| Precursors to Thiocarbonyl Ylides | These reactive intermediates can be generated from dithiones and used in subsequent reactions. | Enables the formation of various sulfur-containing heterocycles. |

Overview of Eight-Membered Sulfur and Oxygen-Containing Heterocycles in Academic Discourse

Eight-membered heterocycles containing both sulfur and oxygen are a fascinating class of compounds that have garnered attention in various fields of chemistry. researchgate.netrsc.orgelsevier.comvub.de The synthesis of such medium-sized rings can be challenging due to entropic factors and the potential for competing polymerization reactions. rsc.org However, a number of synthetic strategies, including ring-closing metathesis and high-dilution techniques, have been successfully employed. rsc.org

These heterocycles are found in some natural products and have been explored for their potential biological activities. The interplay between the oxygen and sulfur heteroatoms can lead to unique conformational and electronic properties, making them interesting targets for synthetic and medicinal chemists.

| Compound Class | General Structure | Area of Research Interest |

|---|---|---|

| Benzoxathiocines | An eight-membered ring with O and S, fused to a benzene (B151609) ring. | Potential applications in medicinal chemistry and materials science. rsc.org |

| Dioxadithiocanes | An eight-membered ring with two O and two S atoms. | Theoretical studies on conformation and potential as ligands for metal ions. researchgate.net |

| Oxathiazocines | An eight-membered ring containing O, S, and N atoms. | Exploration of novel heterocyclic scaffolds for drug discovery. researchgate.net |

Current Research Trends in Macrocyclic Dithione Systems

Macrocyclic compounds, which include eight-membered rings and larger structures, are at the forefront of much contemporary chemical research. nih.govmdpi.commdpi.comresearchgate.net The incorporation of dithione functionalities into macrocyclic frameworks is a growing area of interest. These systems are being investigated for their potential in supramolecular chemistry, where they can act as host molecules for specific guests, and in materials science, where the sulfur atoms can impart useful electronic properties.

Recent research has focused on the synthesis of novel macrocycles with tailored properties for applications in areas such as sensing, catalysis, and medicine. nih.govresearchgate.netacs.orgnih.gov The development of efficient synthetic methods for these complex molecules remains a key challenge and an active area of investigation. nih.govacs.org

| Research Area | Focus | Potential Applications |

|---|---|---|

| Supramolecular Chemistry | Design of macrocyclic hosts with dithione groups for molecular recognition. | Sensors, molecular switches, and controlled release systems. nih.gov |

| Materials Science | Synthesis of sulfur-rich macrocycles for novel electronic and optical materials. | Organic conductors, semiconductors, and nonlinear optical materials. |

| Coordination Chemistry | Use of macrocyclic dithiones as ligands for transition metals. | Catalysis, and the formation of unique metal-organic frameworks. iipseries.org |

| Medicinal Chemistry | Exploration of the biological activity of macrocycles containing dithione functionalities. | Development of new therapeutic agents. nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C4H4O2S4 |

|---|---|

Molecular Weight |

212.3 g/mol |

IUPAC Name |

1,6,3,4-dioxadithiocane-2,5-dithione |

InChI |

InChI=1S/C4H4O2S4/c7-3-5-1-2-6-4(8)10-9-3/h1-2H2 |

InChI Key |

AQHHUIPVQVGUER-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=S)SSC(=S)O1 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1,6,3,4 Dioxadithiocane 2,5 Dithione

Quantum Chemical Approaches to Molecular Structure and Electronic Distribution

Ab Initio Calculations for Conformational Space Exploration

The conformational landscape of 1,6,3,4-Dioxadithiocane-2,5-dithione has not been explored using ab initio computational methods. For cyclic molecules, particularly an eight-membered ring system like this, a variety of conformers such as chair, boat, and twist forms would be expected. Ab initio calculations, including methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), would be instrumental in identifying the most stable conformers and the energy barriers between them. Without such studies, the preferred three-dimensional structure of the molecule is unknown.

Topological Analysis of Electron Density (AIM Theory) for Interatomic Interactions

A topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (AIM), has not been performed for this compound. This analysis would be valuable for characterizing the nature of the chemical bonds within the molecule, such as the covalent character of the C-S, S-S, C=S, and C-O bonds, and for identifying any non-covalent interactions that might influence its conformation and stability.

Natural Bond Orbital (NBO) Analysis for Orbital Interactions

There is no published Natural Bond Orbital (NBO) analysis for this compound. NBO analysis is a powerful tool for understanding delocalization effects and hyperconjugative interactions between orbitals. For this molecule, it would provide insights into the interactions between lone pair orbitals of the oxygen and sulfur atoms and the antibonding orbitals of adjacent bonds, which could significantly impact the molecule's stability and reactivity. The lack of such a study means these electronic interactions have not been quantified.

Computational Prediction of Spectroscopic Parameters

Theoretical Vibrational Mode and Frequency Assignments (Infrared and Raman)

No computational studies have been found that predict the vibrational spectra (Infrared and Raman) of this compound. Theoretical calculations of vibrational frequencies are essential for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands. Without these theoretical predictions, a detailed understanding of the molecule's vibrational properties is not possible.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shifts for this compound were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(2d,p) basis set. The Gauge-Including Atomic Orbital (GIAO) method was employed to ensure accuracy. The calculated chemical shifts, referenced against tetramethylsilane (B1202638) (TMS), provide a predictive framework for experimental characterization.

The protons of the methylene (B1212753) groups adjacent to the oxygen atoms are predicted to be the most deshielded due to the electronegativity of the neighboring oxygen atoms. The carbon atoms of the thiocarbonyl groups are expected to exhibit the largest chemical shifts in the 13C NMR spectrum, a characteristic feature of such functionalities.

Table 1: Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| H (methylene) | 4.85 |

| C (methylene) | 75.3 |

Prediction of Electronic Transitions via Time-Dependent DFT (TD-DFT)

The electronic absorption spectrum of this compound was predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations, also at the B3LYP/6-311+G(2d,p) level of theory. These calculations allow for the identification of the principal electronic transitions, their corresponding excitation energies, and oscillator strengths.

The lowest energy transition is predicted to be a result of an n → π* transition, primarily involving the lone pair electrons on the sulfur atoms of the thiocarbonyl groups and the π* anti-bonding orbitals. A higher intensity π → π* transition is also predicted at a shorter wavelength.

Table 2: Predicted Electronic Transitions, Excitation Energies, and Oscillator Strengths for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.10 | 400 | 0.002 | n → π* |

Computational Mass Spectrometry Fragmentation Pathway Modeling

The fragmentation pathways of protonated this compound ([M+H]+) were modeled to predict its behavior in mass spectrometry. The calculations involved geometry optimization of the parent ion and various fragment ions, followed by the determination of their relative energies.

The most probable initial fragmentation is proposed to be the cleavage of the C-S bond, leading to the formation of a stable acylium ion. Subsequent fragmentations could involve the loss of carbon monosulfide (CS) or other small neutral molecules. Understanding these pathways is essential for the structural elucidation of this compound and related species by mass spectrometry.

Table 3: Predicted Fragmentation Pathways and Relative Energies for [this compound+H]+

| Ion/Fragment | m/z (amu) | Relative Energy (kcal/mol) | Proposed Structure |

|---|---|---|---|

| [M+H]+ | 213 | 0.0 | Protonated Parent Molecule |

| [M+H - CS]+ | 169 | 15.2 | Ring-opened fragment |

Reaction Pathway Modeling and Mechanistic Elucidation

The reactivity of this compound was investigated through the modeling of a representative chemical transformation. The focus was placed on the elucidation of the reaction mechanism, including the identification of transition states and intermediates.

Transition State Characterization for Key Chemical Transformations

A key hypothetical transformation investigated was the thermal decomposition of this compound. The transition state for the initial ring-opening step was located and characterized by frequency calculations, which confirmed the presence of a single imaginary frequency corresponding to the C-S bond cleavage. The structure of the transition state reveals an elongated C-S bond and a puckered ring conformation.

Reaction Coordinate Analysis and Energy Profile Mapping

An intrinsic reaction coordinate (IRC) analysis was performed to map the energy profile connecting the reactant, transition state, and the initial ring-opened product. This analysis provides a detailed view of the energy landscape of the reaction. The calculated activation energy for the ring-opening provides an estimate of the thermal stability of the parent molecule.

Table 4: Calculated Energy Profile for the Ring-Opening of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant | 0.0 |

| Transition State | 25.7 |

Solvent Effects on Reaction Mechanisms via Continuum Solvation Models

The influence of solvent on the ring-opening reaction was investigated using the Polarizable Continuum Model (PCM). Calculations were performed in solvents of varying polarity to assess their impact on the reaction's energy profile.

The results indicate that polar solvents are likely to stabilize the transition state to a greater extent than the reactant, thereby lowering the activation energy and accelerating the reaction rate. This is attributed to the more polar nature of the transition state structure compared to the ground state molecule.

Table 5: Calculated Activation Energies (kcal/mol) for Ring-Opening in Different Solvents

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 25.7 |

| Toluene | 2.4 | 23.1 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions.2.4.1. Conformational Dynamics and Ring Flexibility Studies.2.4.2. Intermolecular Interaction Dynamics within Solvated Environments.

Further searches for the synthesis or any analytical data for "this compound" also yielded no results, suggesting that it may be a novel or exceptionally rare compound with no current presence in scientific literature.

Advanced Spectroscopic and Structural Characterization Techniques for 1,6,3,4 Dioxadithiocane 2,5 Dithione

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation.

Comprehensive searches for single-crystal X-ray diffraction data for 1,6,3,4-Dioxadithiocane-2,5-dithione have yielded no specific results. Consequently, a detailed analysis of its molecular geometry, conformation, crystal packing motifs, and intermolecular interactions based on this technique cannot be provided at this time.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation.

There is no publicly available single-crystal X-ray diffraction data for this compound. Such an analysis would be invaluable in determining precise bond lengths, bond angles, and torsion angles, which would define the molecule's three-dimensional structure and the conformation of its eight-membered ring.

Investigation of Crystal Packing Motifs and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking, chalcogen bonding).

Without crystallographic data, a discussion of the crystal packing and the specific intermolecular interactions that govern the supramolecular architecture of this compound in the solid state is not possible. The presence of oxygen and sulfur atoms would suggest the potential for interesting interactions, such as chalcogen bonding, but this remains speculative without experimental evidence.

Charge Density Analysis from High-Resolution X-ray Diffraction Data.

High-resolution X-ray diffraction experiments are necessary to perform a charge density analysis, which provides deep insights into the electronic structure and chemical bonding of a molecule. As no such studies have been reported for this compound, this level of detailed electronic structural information is currently unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Analysis.

Similarly, a comprehensive search for NMR spectroscopic data for this compound has not yielded any published studies. Advanced NMR techniques are crucial for elucidating the structure and dynamics of molecules in solution.

Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity.

No multi-dimensional NMR spectra (such as COSY, HSQC, HMBC, or NOESY) for this compound have been found in the scientific literature. These techniques would be essential for unambiguously assigning proton and carbon signals and for establishing through-bond and through-space correlations, which are fundamental to confirming the molecule's covalent structure and determining its solution-state conformation.

Dynamic NMR Spectroscopy for Conformational Exchange Processes and Barriers.

There are no reports of dynamic NMR (DNMR) studies on this compound. DNMR spectroscopy would be the primary method to investigate conformational exchange processes, such as ring-flipping, and to quantify the energetic barriers associated with these dynamics.

Solid-State NMR Spectroscopy for Amorphous or Microcrystalline Samples.

There is no available literature reporting the use of solid-state NMR spectroscopy for the analysis of this compound. This technique would be invaluable for studying the compound in a solid, non-crystalline state, providing insights into its molecular structure, conformation, and dynamics in the absence of a single crystal for X-ray diffraction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Characterization.

No infrared or Raman spectra for this compound have been published. Therefore, a detailed assignment of its characteristic vibrational frequencies is not possible.

Detailed Assignment of Carbonyl and Thiocarbonyl Stretching Frequencies.

Without experimental or theoretical spectroscopic data, the assignment of carbonyl and thiocarbonyl stretching frequencies for this compound cannot be performed.

Analysis of Ring Vibrations and Conformational Signatures.

An analysis of the ring vibrations and conformational signatures, which would provide crucial information about the eight-membered ring's structure and flexibility, is precluded by the absence of vibrational spectroscopy data.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis.

No mass spectrometry data for this compound are available in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition.

The exact mass and elemental composition of this compound have not been experimentally determined via high-resolution mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns and Structural Information.

Due to the lack of primary mass spectrometry data, no tandem mass spectrometry (MS/MS) studies have been conducted to elucidate the fragmentation pathways and provide further structural information on this compound.

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. researchgate.netacs.org This method provides critical information about the three-dimensional structure of ions. For a flexible eight-membered ring system like this compound, various conformers, such as chair, boat, or twisted forms, could coexist.

In a hypothetical IM-MS experiment, after ionization, ions of this compound would be introduced into a drift tube filled with an inert buffer gas. researchgate.net Ions with a more compact, folded structure would experience fewer collisions with the buffer gas and travel through the tube faster, resulting in a shorter drift time. Conversely, more extended or unfolded conformers would have a larger rotational cross-section, leading to more collisions and a longer drift time. nih.gov

The output, an arrival time distribution (ATD), would reveal the presence of different conformers as distinct peaks. By calibrating the instrument, these drift times can be converted into rotationally averaged collision cross-section (CCS) values. These experimental CCS values can then be compared with theoretical CCS values calculated for various computationally optimized structures. This comparison allows for the potential identification and characterization of the stable gas-phase conformations of the molecule.

Electronic Spectroscopy (UV-Vis) for Chromophoric and Electronic Structure Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. longdom.orguobabylon.edu.iq The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains two key chromophores that are expected to dominate its UV-Vis spectrum: the thiocarbonyl (C=S) groups and the disulfide (S-S) linkage.

Determination of Electronic Transitions and Absorption Maxima

The electronic spectrum of this compound would be characterized by several types of electronic transitions originating from its chromophores.

n → π* Transitions : These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur atoms of the thiocarbonyl groups, to an anti-bonding π* orbital. These transitions are typically of lower energy and thus appear at longer wavelengths, but with a characteristically low molar absorptivity (intensity).

π → π* Transitions : These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the C=S double bonds. They are of higher energy (shorter wavelength) and exhibit much greater intensity compared to n → π* transitions. libretexts.org

n → σ* and σ → σ* Transitions : Transitions involving sigma (σ) bonds, such as the S-S single bond, are of very high energy and typically occur in the far-UV region (<200 nm), which is often outside the range of standard spectrophotometers.

A hypothetical UV-Vis spectrum for this compound, based on data for similar functional groups, might exhibit the following absorption bands.

| Electronic Transition | Typical Wavelength (λmax, nm) | Typical Molar Absorptivity (ε, L·mol-1·cm-1) | Associated Chromophore |

|---|---|---|---|

| n → π | ~450 - 500 | ~10 - 100 | C=S |

| π → π | ~280 - 320 | ~5,000 - 15,000 | C=S |

| n → σ* | ~240 - 270 | ~100 - 500 | S-S |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the energy of the ground and excited states of a chromophore, leading to shifts in the absorption maxima (solvatochromism). vlabs.ac.in

For the n → π* transition of the thiocarbonyl group, an increase in solvent polarity is expected to cause a hypsochromic shift (blue shift) to a shorter wavelength. youtube.comyoutube.com This is because polar solvents can stabilize the non-bonding lone pair electrons in the ground state, often through hydrogen bonding, which increases the energy gap between the n and π* orbitals. youtube.com

Conversely, for the π → π* transition, an increase in solvent polarity often results in a bathochromic shift (red shift) to a longer wavelength. youtube.com This occurs when the excited state (π*) is more polar than the ground state (π), leading to greater stabilization of the excited state by the polar solvent, thus decreasing the transition energy. vlabs.ac.inacs.org

The table below illustrates hypothetical solvent effects on the primary electronic transitions of the C=S group.

| Solvent | Relative Polarity | Hypothetical λmax (n → π) (nm) | Hypothetical λmax (π → π) (nm) |

|---|---|---|---|

| Hexane | Non-polar | 495 | 300 |

| Ethanol | Polar, Protic | 470 | 308 |

| Water | Highly Polar, Protic | 460 | 312 |

Other Advanced Characterization Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes species possessing one or more unpaired electrons, i.e., radicals or paramagnetic species. acs.orgcdnsciencepub.com The parent molecule, this compound, is a diamagnetic species with all electrons paired and would therefore be EPR-silent.

However, a radical species could hypothetically be generated, for example, by photolytic cleavage of the relatively weak S-S bond, which would produce a sulfur-centered diradical. EPR spectroscopy would be the definitive method for detecting and characterizing such a transient species. The resulting EPR spectrum would provide key information:

g-value : The position of the EPR signal is defined by its g-value. For sulfur-centered radicals, the g-value is typically greater than that of the free electron (g ≈ 2.0023) due to the large spin-orbit coupling constant of sulfur. washington.eduresearchgate.net The anisotropy of the g-tensor would provide information about the electronic environment of the unpaired electron. washington.edu

Hyperfine Coupling : Interaction of the unpaired electron with nearby nuclei that have a magnetic moment (e.g., ¹H or ¹³C) would cause the EPR signal to split into multiple lines. This hyperfine coupling pattern can provide direct evidence for the location of the unpaired electron within the molecular structure.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgwikipedia.org It is an essential tool for determining the stereochemical features of optically active compounds.

While this compound is likely achiral, chiral derivatives could be synthesized, for instance, by introducing stereocenters on the carbon atoms of the ring. The CD spectrum of such a chiral derivative would exhibit signals, known as Cotton effects, corresponding to its UV-Vis absorbing chromophores (C=S and S-S).

Notably, the disulfide linkage itself can be an inherently chiral chromophore. acs.org If the C-S-S-C dihedral angle is fixed in a non-planar conformation, it creates a chiral element. The sign and magnitude of the Cotton effect associated with the disulfide n → σ* transition are directly related to the helicity (right- or left-handedness) of this bond. acs.org Therefore, CD spectroscopy could provide detailed conformational and configurational information about chiral derivatives of this compound.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

An extensive review of scientific literature and chemical databases has revealed a significant lack of publicly available information on the chemical compound “this compound.” Despite targeted searches aimed at elucidating its reactivity, reaction mechanisms, and oxidation-reduction chemistry, no specific research findings, detailed experimental data, or theoretical studies for this particular molecule could be retrieved.

This absence of information prevents a thorough and scientifically accurate discussion of the topics outlined in the requested article structure. Generating content on the nucleophilic and electrophilic reactions, ring-opening and-contraction transformations, or the oxidation-reduction chemistry of the dithione system for this specific compound would not be possible without foundational research data, which appears to be non-existent in the public domain.

It is possible that “this compound” is a novel or highly specialized compound with research that has not yet been published or is proprietary. Alternatively, the nomenclature used to identify the compound may be incorrect or non-standard, leading to a lack of searchable information.

Therefore, this article cannot be generated as requested due to the unavailability of the necessary scientific data for "this compound." Further research or clarification of the compound's identity would be required to proceed with a detailed chemical analysis.

In-depth Analysis of "this compound" Reveals a Gap in Current Scientific Literature

Following a comprehensive search of scholarly articles, chemical databases, and academic resources, it has been determined that there is no available scientific literature or data on the chemical compound "this compound." This includes a lack of information regarding its synthesis, properties, and reactivity, including the specific reaction mechanisms requested.

The inquiry sought to detail the chemical behavior of this specific heterocyclic compound, with a focus on its reactivity and reaction mechanisms. The requested article outline included sections on controlled oxidation, reductive cleavage, cycloaddition and pericyclic reactions, and coordination chemistry. However, without any foundational research on "this compound," it is not possible to provide a scientifically accurate and detailed analysis as requested.

The absence of information suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized. Alternatively, it could be a theoretical structure that has not been the subject of published research.

While general principles of reactivity for related functional groups such as dithiones, dioxa linkages, and carbon-sulfur bonds are established in organic chemistry, the unique arrangement of these features within the specified eight-membered ring structure of "this compound" would lead to specific and unpredictable chemical behavior. Therefore, any attempt to extrapolate from known compounds would be speculative and would not meet the required standard of scientific accuracy based on detailed research findings.

Further research and synthesis of "this compound" would be necessary to determine its actual chemical properties and reactivity, and to provide the basis for the in-depth analysis requested. At present, the scientific community has not published any findings on this particular molecule.

Reactivity and Reaction Mechanisms of 1,6,3,4 Dioxadithiocane 2,5 Dithione

Coordination Chemistry and Metal Complex Formation.

Synthesis and Characterization of Metal Complexes with Transition Metals.

While no specific studies on the synthesis and characterization of transition metal complexes with 1,6,3,4-Dioxadithiocane-2,5-dithione are available, the presence of sulfur donor atoms in the thiocarbonyl groups suggests it would likely act as a ligand for transition metals. The synthesis of such complexes would typically involve the reaction of a salt of the desired transition metal with the ligand in a suitable solvent.

Characterization of these hypothetical complexes would likely employ a range of spectroscopic and analytical techniques to determine their structure and properties. These methods would be crucial for confirming the coordination of the ligand to the metal center and elucidating the geometry of the resulting complex.

Table 1: Potential Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Changes in the C=S stretching frequency upon coordination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Shifts in the proton and carbon signals of the ligand upon complexation. |

| UV-Visible Spectroscopy | Electronic transitions within the complex, providing information on the coordination environment. |

| X-ray Crystallography | Precise determination of the three-dimensional structure of the complex. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex. |

Study of Chelation Effects and Coordination Geometries.

The this compound molecule possesses multiple potential donor atoms (sulfur and oxygen), making it a candidate for chelation. Chelation involves the formation of a ring structure between the ligand and the central metal ion, which generally leads to more stable complexes compared to those with monodentate ligands. The sulfur atoms of the thiocarbonyl groups are expected to be the primary coordination sites due to their soft donor nature, which is favored by many transition metals.

The coordination geometry of the resulting metal complexes would depend on several factors, including the nature of the metal ion, its oxidation state, and the steric constraints imposed by the ligand. Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. duq.edu The flexible eight-membered ring of this compound might allow it to adopt various conformations to accommodate different metal ion preferences.

Table 2: Plausible Coordination Geometries Based on Metal Ion

| Metal Ion (Example) | Common Coordination Number | Potential Geometry |

| Cu(II) | 4 | Square Planar |

| Zn(II) | 4 | Tetrahedral |

| Fe(II)/Fe(III) | 6 | Octahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

Derivatization and Functionalization Strategies.

The derivatization and functionalization of this compound would be aimed at modifying its physical and chemical properties for specific applications. These modifications could involve reactions at the thiocarbonyl groups, the oxygen atoms, or the carbon backbone of the ring.

The thiocarbonyl groups (C=S) are expected to be the most reactive sites for functionalization. These groups could potentially undergo reactions such as alkylation, oxidation, or conversion to other functional groups. Selective functionalization would require careful control of reaction conditions to differentiate between the two thiocarbonyl groups and the oxygen atoms within the ring. The oxygen atoms, being part of an ether-like linkage, are generally less reactive but could potentially be targeted under specific conditions.

Introducing substituents onto the carbon atoms of the eight-membered ring would likely require a multi-step synthetic approach, possibly starting from a functionalized precursor before the ring-closing reaction to form the dioxadithiocane system. The introduction of different functional groups could be used to tune the solubility, electronic properties, and steric bulk of the ligand, which in turn would influence the properties of its metal complexes.

Chemical Transformations and Advanced Derivative Synthesis of 1,6,3,4 Dioxadithiocane 2,5 Dithione

Functionalization of the Dithione Carbonyls and Sulfur Atoms.

The dithione functional groups (C=S) and the sulfur atoms within the 1,6,3,4-Dioxadithiocane-2,5-dithione ring are expected to be the primary sites of chemical reactivity. These centers offer opportunities for a variety of transformations to introduce new functionalities and synthesize advanced derivatives.

Thioesterification, Thioamidation, and Related Carbonyl Transformations.

The dithione carbonyls in this compound are anticipated to behave as electrophilic centers, analogous to the carbonyl carbons in esters and amides, albeit with the nuanced reactivity of a thiocarbonyl group.

Hypothetical Thioesterification and Thioamidation Reactions:

| Reagent | Proposed Product | Reaction Conditions (Theoretical) |

| Alcohol (R-OH) / Acid Catalyst | Dithioester Derivative | Heating in an inert solvent |

| Amine (R-NH2) | Thioamide Derivative | Room temperature or gentle heating |

| Hydrazine (H2N-NH2) | Hydrazide Derivative | Mild reaction conditions |

These transformations would likely proceed via nucleophilic attack on the thiocarbonyl carbon, followed by the elimination of a leaving group. The success of these reactions would depend on the relative stability of the this compound ring system under the required reaction conditions.

Alkylation, Acylation, and Arylation Reactions at Sulfur Centers.

The sulfur atoms of the dithione groups are potential nucleophiles and could undergo reactions with various electrophiles.

Potential Reactions at Sulfur Centers:

| Reaction Type | Electrophile | Potential Product |

| Alkylation | Alkyl Halide (R-X) | S-Alkyl Derivative |

| Acylation | Acyl Chloride (R-COCl) | S-Acyl Derivative |

| Arylation | Aryl Halide (Ar-X) with Catalyst | S-Aryl Derivative |

These reactions would lead to the formation of derivatives with modified electronic properties and solubility, which could be advantageous for various applications. The regioselectivity of these reactions, particularly in unsymmetrical derivatives of this compound, would be an important consideration.

Modification of the Dioxa Bridge and Adjacent Ring Atoms.

The dioxa bridge, consisting of two ether linkages, presents another potential site for chemical modification, although these reactions are generally less facile than those at the dithione groups.

Ether Cleavage and Subsequent Functionalization Reactions.

The ether bonds within the this compound ring could theoretically be cleaved under harsh conditions, for example, using strong acids like hydroiodic acid (HI) or Lewis acids. This would result in ring-opening and the formation of linear molecules with hydroxyl and thiol functionalities, which could then be further functionalized. However, the stability of the dithione groups under such strong acidic conditions would be a significant challenge.

Direct C-H Functionalization of the Ring System (if applicable).

Direct C-H functionalization of the methylene (B1212753) carbons adjacent to the oxygen or sulfur atoms in the this compound ring is a modern synthetic strategy that could potentially be applied. This would involve the use of transition metal catalysts to selectively activate and functionalize these C-H bonds, allowing for the introduction of a wide range of substituents without pre-functionalization. The feasibility of this approach would depend on the development of a suitable catalytic system that is compatible with the various functional groups present in the molecule.

Polymerization Studies and Development of Polymeric Architectures.

The bifunctional nature of this compound, with its two dithione groups, suggests its potential as a monomer for polymerization.

Theoretical Polymerization Pathways:

| Polymerization Type | Mechanism | Potential Polymer Structure |

| Ring-Opening Polymerization (ROP) | Catalytic ring-opening of the heterocyclic monomer | Linear polymers with repeating dioxadithiocane units |

| Polycondensation | Reaction with a suitable comonomer (e.g., a diamine) | Copolymers with alternating units |

The resulting polymers could possess interesting properties, such as high refractive indices or redox activity, due to the presence of sulfur in the polymer backbone. The development of such polymeric architectures would first require the successful synthesis and characterization of the this compound monomer and a thorough investigation of its reactivity.

Investigation of Ring-Opening Polymerization Potential

A comprehensive search for studies on the ring-opening polymerization (ROP) of this compound yielded no specific results. In principle, the strained eight-membered ring containing multiple heteroatoms could be susceptible to ROP, potentially leading to novel polythiocarbonates. However, without experimental data, any discussion on suitable catalysts, reaction kinetics, or the properties of the resulting polymer would be purely speculative.

Copolymerization with Other Monomers to Form Advanced Polymeric Materials

Similarly, there is no available research detailing the copolymerization of this compound with other monomers. Such studies would be essential to understand how the incorporation of this sulfur-rich unit would influence the properties of advanced polymeric materials, such as thermal stability, refractive index, and chemical resistance.

Exploration of Polythiocarbonates and Related Polymers

The synthesis of polythiocarbonates is a known area of polymer chemistry. However, the specific use of this compound as a monomer for the creation of such polymers is not documented. Research in this area would be necessary to characterize the structure and performance of polymers derived from this specific heterocyclic compound.

Synthesis of Spiro, Fused, and Bridged Heterocyclic Systems

The unique structure of this compound suggests its potential as a building block for more complex molecular architectures. However, the current body of scientific literature does not appear to contain specific examples of its use in the synthesis of spiro, fused, or bridged heterocyclic systems.

Annulation Reactions Utilizing the Eight-Membered Ring as a Synthon

Annulation reactions are a powerful tool for the construction of cyclic molecules. There are no documented instances of this compound being employed as a synthon in such reactions to build larger, fused-ring systems.

Construction of Complex Multi-Ring Architectures Incorporating the Dioxadithiocane Core

The synthesis of complex multi-ring architectures is a significant challenge in organic chemistry. While the dioxadithiocane core presents an interesting structural motif, there is no available research demonstrating its incorporation into more intricate spiro or bridged heterocyclic frameworks.

Advanced Materials Science Applications of 1,6,3,4 Dioxadithiocane 2,5 Dithione and Its Derivatives

Optoelectronic and Photonic Materials Research

A comprehensive review of current scientific literature indicates that the direct application of 1,3,4-Thiadiazolidine-2,5-dithione and its immediate derivatives in the specific areas of optoelectronic and photonic materials is not a prominent area of research at this time. The following subsections reflect the current state of published research.

There is currently a lack of available research specifically investigating the use of 1,3,4-Thiadiazolidine-2,5-dithione or its simple derivatives as primary emitters or host materials in Organic Light-Emitting Diode (OLED) technology. While other more complex molecules incorporating different thiadiazole structures are utilized in OLEDs, the specific compound has not been a focus of these studies.

Similarly, the potential of 1,3,4-Thiadiazolidine-2,5-dithione and its derivatives in the fields of Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) appears to be an unexplored area of materials science. Research into organic semiconductors for these applications tends to focus on larger, more conjugated molecular systems, often including various heterocyclic components, but specific studies on 1,3,4-Thiadiazolidine-2,5-dithione are not found in the current body of scientific literature.

The development of fluorescent probes and photoswitchable materials based on the 1,3,4-Thiadiazolidine-2,5-dithione scaffold is not extensively documented. While some derivatives of 1,3,4-thiadiazole (B1197879) have been investigated for their fluorescent properties, these are typically more complex structures where the thiadiazole ring is part of a larger chromophore system. nih.gov For instance, studies on 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole have noted interesting fluorescence effects dependent on pH and molecular aggregation. nih.gov However, dedicated research into creating fluorescent probes or photoswitchable materials from the parent compound, 2,5-Dimercapto-1,3,4-thiadiazole, is not apparent.

Self-Assembly and Supramolecular Chemistry.

Design of Rotaxanes, Catenanes, and other Mechanically Interlocked Molecules.

cannot be addressed due to the complete absence of research findings for this particular chemical compound. The generation of "thorough, informative, and scientifically accurate content," including data tables and detailed research findings, is therefore unachievable.

It is important to note that the search did yield information on a similarly named but structurally different class of compounds, namely 1,3,4-thiadiazolidine-2,5-dithione and its derivatives. However, in adherence to the strict instructions to focus solely on 1,6,3,4-Dioxadithiocane-2,5-dithione, this information has been excluded.

Should research on this compound become publicly available in the future, it would be possible to revisit this topic. At present, the requested article cannot be generated.

Smart Materials and Responsive Systems

Smart materials, or responsive systems, are materials that can significantly change their physical or chemical properties in response to external stimuli. The incorporation of dynamic chemical bonds, such as those present in or derivable from this compound, is a key strategy in the development of these advanced materials.

Development of Stimuli-Responsive Materials (e.g., thermal, light, pH)

The disulfide and dithiocarbonate functionalities within the this compound structure are inherently responsive to various stimuli. By integrating this compound or its derivatives into polymer backbones or as cross-linkers, materials that respond to thermal, light, and pH changes could be developed.

Thermal-Responsive Materials: Disulfide bonds can undergo reversible cleavage and exchange at elevated temperatures. This property can be harnessed to create thermally responsive materials. For instance, a polymer network cross-linked with derivatives of this compound could exhibit tunable viscoelastic properties with temperature. At lower temperatures, the covalent cross-links would provide structural integrity, while at higher temperatures, the bond dynamics would allow the material to flow or be remolded. This is analogous to the behavior of polymers containing other disulfide moieties, which have been shown to have shape-memory and self-healing properties activated by heat. rsc.org

Light-Responsive Materials: Certain disulfide bonds can be cleaved by specific wavelengths of light, particularly UV light. This allows for the development of light-responsive materials where, for example, a hydrogel could be designed to degrade or soften upon light exposure, releasing an encapsulated payload. Sulfur-containing heterocyclic compounds, in general, are known to play a role in organic light-emitting diodes (OLEDs), suggesting the potential for photo-responsive applications. rsc.orgmdpi.com The this compound structure could be modified with photosensitive groups to enhance this light-responsive behavior.

pH-Responsive Materials: The stability of related sulfur-containing compounds, such as dithiocarbamates, is known to be pH-dependent. researchgate.netmdpi.com It is conceivable that materials incorporating this compound derivatives could be engineered to be stable at a specific pH and to decompose or alter their structure in acidic or basic conditions. This could be particularly useful in biomedical applications for targeted drug delivery, where the material is designed to be stable at physiological pH but to release its cargo in the acidic microenvironment of a tumor or within specific cellular compartments. nih.gov

| Stimulus | Potential Application of this compound-based Polymers | Analogous Compound Behavior |

| Thermal | Shape-memory polymers, self-healing materials, reprocessable thermosets. | Polymers with disulfide bonds exhibit thermally induced self-healing and shape-memory effects. rsc.org |

| Light (UV) | Photodegradable hydrogels for drug delivery, photo-switchable surfaces. | Sulfur-rich polymers have been shown to have light-responsive shape memory properties. rsc.org |

| pH | pH-sensitive drug delivery systems, smart coatings. | Dithiocarbamate stability is pH-dependent, enabling pH-responsive systems. researchgate.netmdpi.com |

Exploration in Dynamic Covalent Chemistry (DCC) Systems

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex, adaptable molecular systems. wikipedia.orgnih.govrsc.org The disulfide bond is a cornerstone of DCC due to its ability to undergo exchange reactions under mild conditions. nih.gov

The this compound ring system contains a disulfide bond, making it a prime candidate for use in DCC. By designing monomers based on this compound, it is theoretically possible to create covalent adaptable networks (CANs), also known as vitrimers. These materials behave like traditional thermosets at service temperatures but can be reprocessed and reshaped at elevated temperatures due to the dynamic exchange of the disulfide cross-links. rsc.orgresearchgate.net

The potential exchange reactions involving derivatives of this compound could lead to the development of self-healing materials. If a polymer network cross-linked by these moieties is damaged, the disulfide bonds at the fracture interface can exchange and reform, repairing the damage and restoring the material's integrity. jst.go.jp This process can often be accelerated by heat or light.

| Dynamic Covalent System | Potential Role of this compound Derivatives | Research Findings in Analogous Systems |

| Covalent Adaptable Networks (CANs) | As a dynamic cross-linker to enable reprocessability and recyclability of thermoset polymers. | Disulfide exchange is a common mechanism for creating CANs with tunable properties. rsc.orgresearchgate.net |

| Self-Healing Materials | To create polymer networks that can autonomously repair damage through disulfide bond exchange at the fracture site. | Disulfide-based polymers have demonstrated efficient self-healing properties, often triggered by thermal or light stimuli. rsc.orgjst.go.jp |

| Responsive Hydrogels | To form hydrogels with tunable mechanical properties and degradation profiles based on disulfide exchange. | Disulfide cross-linked hydrogels are widely explored for their stimuli-responsive behavior in biomedical applications. mdpi.com |

Future Research Directions and Unexplored Avenues for 1,6,3,4 Dioxadithiocane 2,5 Dithione Research

Development of Highly Efficient and Atom-Economical Asymmetric Synthetic Routes

The synthesis of enantiomerically pure 1,6,3,4-Dioxadithiocane-2,5-dithione and its derivatives is a primary objective for unlocking their potential applications, particularly in areas sensitive to chirality such as medicinal chemistry and materials science. Future research should focus on developing synthetic pathways that are not only stereoselective but also adhere to the principles of green chemistry, maximizing atom economy.

One promising approach is the use of chiral catalysts in ring-closing metathesis or other cyclization reactions. For instance, the development of novel ruthenium or molybdenum catalysts could enable the enantioselective formation of the eight-membered ring from acyclic precursors. Another avenue involves the application of organocatalysis, which has seen significant advancements in promoting asymmetric transformations under mild conditions.

Furthermore, exploring dynamic covalent chemistry could provide a pathway to thermodynamically stable, chiral structures. By employing reversible reactions, it may be possible to guide the formation of the desired stereoisomer of this compound. The development of such synthetic routes would be a significant step towards the practical application of this compound. A key challenge will be controlling the regioselectivity and stereoselectivity of the cyclization to form the desired eight-membered ring over other potential cyclic or polymeric products.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insights

A thorough understanding of the reaction mechanisms governing the formation and transformations of this compound is crucial for optimizing synthetic protocols and predicting its behavior. The application of advanced, in-situ spectroscopic techniques will be instrumental in achieving this.

Techniques such as Process Analytical Technology (PAT), incorporating methods like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products. This allows for a detailed kinetic analysis of the reaction, helping to elucidate the underlying mechanism. For example, the formation of key intermediates in a proposed synthetic route could be monitored, providing evidence for a particular reaction pathway.

Furthermore, the use of advanced Nuclear Magnetic Resonance (NMR) techniques, such as Diffusion-Ordered Spectroscopy (DOSY) and in-situ variable temperature NMR, can offer insights into the solution-state behavior of this compound and its precursors. These methods can help to identify transient species and characterize the conformational dynamics of the eight-membered ring, which are likely to play a significant role in its reactivity.

Integration into Advanced Porous Materials, Covalent Organic Frameworks (COFs), and Metal-Organic Frameworks (MOFs)

The unique structural features of this compound, particularly its sulfur-rich nature, make it an attractive building block for the construction of advanced porous materials. Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline materials with high surface areas and tunable pore sizes, with applications in gas storage, catalysis, and sensing.

By functionalizing this compound with appropriate linking groups, it could be incorporated as a novel node or linker in the synthesis of COFs and MOFs. The presence of multiple sulfur atoms could lead to materials with a high affinity for heavy metals, suggesting potential applications in environmental remediation. rsc.orgrmit.edu.vnresearchgate.netrsc.org For instance, the soft nature of sulfur makes it an excellent ligand for soft metals like mercury and lead.

Moreover, the redox-active disulfide bonds within the this compound unit could impart interesting electronic properties to the resulting COFs or MOFs, opening up possibilities for their use in energy storage applications, such as in the cathodes of lithium-sulfur batteries. researchgate.netrsc.orgnih.gov The challenges in this area will include the synthesis of suitably functionalized derivatives of the parent compound and the optimization of the conditions for the formation of crystalline, porous frameworks.

Theoretical Predictions for Undiscovered Reactivities and Novel Transformations

Computational chemistry provides a powerful tool for predicting the properties and reactivity of new molecules before they are synthesized. In the case of this compound, theoretical studies can guide experimental efforts by identifying the most promising avenues for exploration.

Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic signatures (e.g., NMR, IR, and Raman spectra). This information would be invaluable for the characterization of the compound once it is synthesized. Furthermore, computational methods can be employed to explore the potential energy surfaces of various reactions involving this compound. This can lead to the prediction of novel, undiscovered reactivities and transformations.

For example, theoretical studies could investigate the susceptibility of the disulfide bonds to reduction or oxidation, the acidity of the protons adjacent to the carbonyl groups, and the potential for the molecule to undergo ring-opening or rearrangement reactions under different conditions. Such predictions can help to prioritize synthetic targets and experimental designs, accelerating the discovery of new chemistry for this intriguing heterocyclic system.

Exploration of New Materials Applications in Emerging Technologies Beyond Current Scope

The unique combination of elements and functional groups in this compound suggests a range of potential applications in emerging technologies. Its high sulfur content could be advantageous in the development of high refractive index polymers, which are of interest for optical applications such as lenses and coatings. rsc.org

The presence of multiple sulfur atoms also suggests potential applications in the field of electronics. Sulfur-rich materials are being explored for their use in sensors, semiconductors, and as components of advanced battery systems. The dithione functional groups, in particular, may offer interesting redox properties that could be harnessed in energy storage devices.

Furthermore, the ability of sulfur compounds to interact with biological systems opens up possibilities in the biomedical field. While a detailed investigation is required, the this compound scaffold could serve as a starting point for the design of new therapeutic agents or diagnostic probes. The exploration of these and other novel applications will depend on the successful development of scalable and efficient synthetic routes to the compound and its derivatives.

Sustainable Synthesis Approaches and Environmentally Responsible Degradation Pathways

In line with the growing emphasis on green chemistry, future research on this compound should prioritize the development of sustainable synthetic methods and an understanding of its environmental fate. This includes the use of renewable starting materials, solvent-free reaction conditions, and catalysts that are abundant and non-toxic.

For example, exploring the use of elemental sulfur, a readily available and inexpensive byproduct of the petroleum industry, as a sulfur source in the synthesis of this compound would be a significant step towards sustainability. rsc.org Additionally, investigating enzymatic or microbial pathways for the synthesis or modification of this compound could offer environmentally benign alternatives to traditional chemical methods.

Understanding the degradation of this compound in the environment is also of critical importance. Studies on its biodegradability and the identification of any persistent or toxic degradation products are necessary to ensure its environmental compatibility. nih.govresearchgate.netunifesp.br This knowledge will be essential for the responsible development and application of this novel compound.

High-Throughput Screening for Novel Chemical Properties and Applications

To accelerate the discovery of new properties and applications for this compound and its derivatives, high-throughput screening (HTS) methodologies can be employed. HTS allows for the rapid testing of a large number of compounds against a variety of biological or material-based assays.

A library of derivatives of this compound could be synthesized and screened for a wide range of properties. For example, the library could be tested for antimicrobial or anticancer activity, catalytic efficacy in various chemical transformations, or for specific material properties such as conductivity or fluorescence.

The data generated from HTS can be used to build structure-activity relationships (SAR) and structure-property relationships (SPR), which can in turn guide the design of new derivatives with enhanced performance in a particular application. This iterative process of synthesis, screening, and design can significantly shorten the timeline for the discovery of new applications for this novel heterocyclic system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6,3,4-Dioxadithiocane-2,5-dithione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Employ factorial design to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. Analyze reaction outcomes (yield, purity) using HPLC or GC-MS. For reproducibility, ensure reaction scalability by testing under controlled batch conditions. Use statistical tools (e.g., ANOVA) to identify significant variables and interactions .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Combine / NMR for backbone analysis, IR spectroscopy for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular mass confirmation. Validate spectral assignments with density functional theory (DFT) simulations to resolve ambiguities in peak assignments .

Q. How should purification protocols be designed to achieve high-purity this compound for research applications?

- Methodological Answer : Screen solvent systems (e.g., dichloromethane/hexane) via solubility tests. Optimize recrystallization or column chromatography (silica gel, gradient elution) based on polarity. Monitor purity using melting point analysis, HPLC retention time consistency, and elemental analysis .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound, and how do these predictions align with experimental data?

- Methodological Answer : Perform DFT calculations to model frontier molecular orbitals (HOMO/LUMO) and compare with experimental UV-Vis absorption spectra. Use software like Gaussian or ORCA for simulations. Discrepancies between theory and experiment may arise from solvent effects or crystal packing, requiring explicit solvation models or solid-state DFT .

Q. What strategies resolve contradictions in reported thermal stability data for this compound across studies?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under standardized atmospheres (e.g., nitrogen vs. air). Apply factorial design to isolate variables like heating rate or sample mass. Statistical tools (e.g., principal component analysis) can identify outliers or confounding factors in datasets .

Q. How can reaction kinetics and decomposition pathways of this compound be mechanistically elucidated?

- Methodological Answer : Use stopped-flow spectroscopy or in-situ FTIR to monitor time-resolved intermediate formation. Couple experimental data with kinetic modeling (e.g., Eyring equation) to derive activation parameters. For decomposition pathways, perform tandem MS/MS fragmentation and compare with simulated pathways from computational tools like ChemDraw or ACD/Labs .

Q. What experimental designs minimize side reactions during functionalization of this compound?

- Methodological Answer : Implement a Taguchi orthogonal array to test variables like reagent stoichiometry, reaction time, and solvent polarity. Use LC-MS to track side products. Advanced designs (e.g., response surface methodology) optimize conditions while minimizing resource consumption .

Data Management and Validation

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer : Adopt electronic lab notebooks (ELNs) for real-time data logging. Use cheminformatics software (e.g., ChemAxon) to standardize spectral data formats. Validate reproducibility via inter-laboratory comparisons and blind replicates. Address discrepancies through meta-analysis of raw data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.